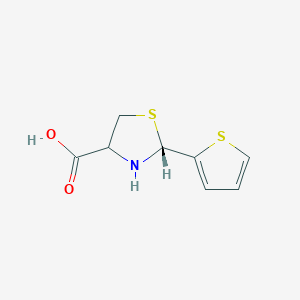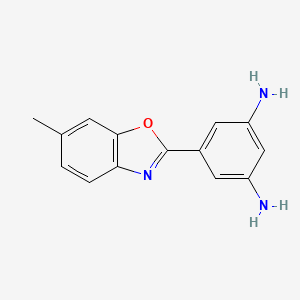
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is an organic compound with the molecular formula C15H14N2O It is a derivative of benzooxazole and is characterized by the presence of a benzene ring substituted with a methyl group and a benzooxazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine typically involves the following steps:
Formation of Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzooxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzooxazole derivative is then subjected to substitution reactions to introduce the methyl group at the 6-position. This can be done using methylating agents such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amino groups at the 1,3-positions of the benzene ring. This can be achieved through nucleophilic aromatic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique structural features. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(6-methyl-benzooxazol-2-yl)-phenylamine
- 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Uniqueness
Compared to similar compounds, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine stands out due to its specific substitution pattern and the presence of both amino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
5-(6-methyl-1,3-benzoxazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C14H13N3O/c1-8-2-3-12-13(4-8)18-14(17-12)9-5-10(15)7-11(16)6-9/h2-7H,15-16H2,1H3 |
Clé InChI |
NFWUJCSBGBVBPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


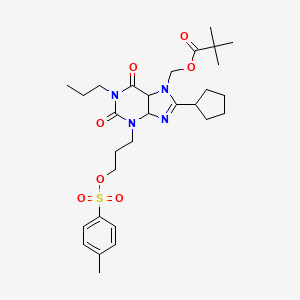

![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

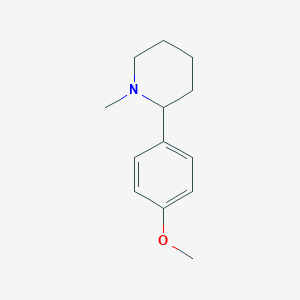
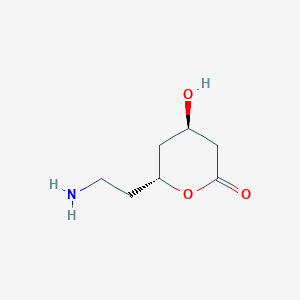
![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
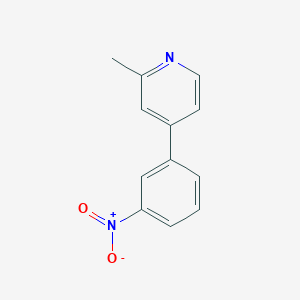
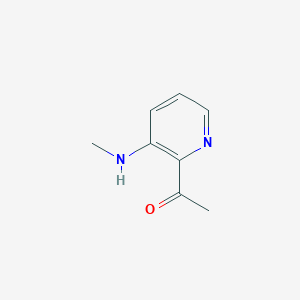
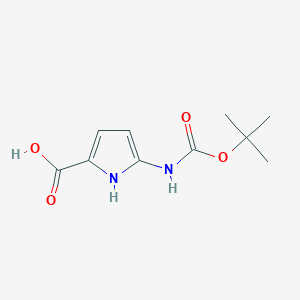
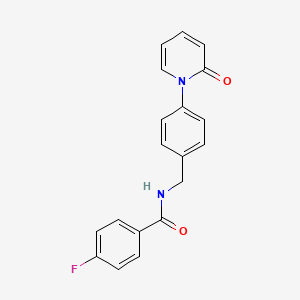
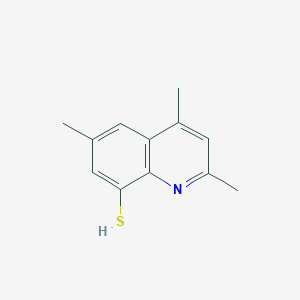
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
